2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O3 and its molecular weight is 410.409. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyrazolo[3,4-d]pyridazine core with various substituents that may influence its biological properties. The presence of a 4-fluorophenyl group and a 5-methylisoxazol-3-yl acetamide moiety are particularly noteworthy. These functional groups may enhance the compound's stability and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H20FN5O3 |
Molecular Weight | 373.40 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation. The binding affinity and specificity are likely influenced by the unique substituents on the pyrazolo[3,4-d]pyridazine scaffold.
Key Mechanisms:
- Enzyme Inhibition : The compound potentially inhibits enzymes that play critical roles in inflammatory responses or tumor growth.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.
Biological Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. It has been evaluated against various cancer cell lines with promising results.
Case Studies:
-
Anticancer Activity :
- A study reported that similar pyrazolo compounds exhibited significant cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.01 µM to 49.85 µM for related structures .
- The compound's structure suggests it could have comparable efficacy due to its design targeting similar pathways.
- Anti-inflammatory Properties :
Research Findings
A review article summarized the advancements in drug design involving pyrazole compounds, indicating their growing importance as therapeutic agents . It emphasized the need for further investigation into their mechanisms and biological activities.
Comparative Table of Related Compounds:
Compound | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | Anticancer | 0.39 ± 0.06 | HCT116 |
Compound B | Anticancer | 1.88 ± 0.11 | MCF7 |
Compound C | Anti-inflammatory | Not specified | Various |
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c1-11(2)18-15-9-22-27(14-6-4-13(21)5-7-14)19(15)20(29)26(24-18)10-17(28)23-16-8-12(3)30-25-16/h4-9,11H,10H2,1-3H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVXZCDJUYGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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